Quinelorane

Description

LY 175887 is dextrorotary isomer; LY 137157 is a racemic mixture

See also: Quinelorane Hydrochloride (active moiety of).

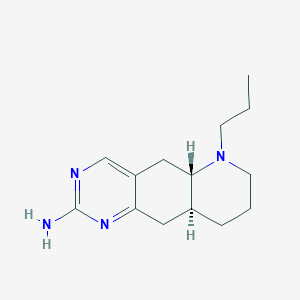

Structure

3D Structure

Properties

CAS No. |

98524-57-3 |

|---|---|

Molecular Formula |

C14H22N4 |

Molecular Weight |

246.35 g/mol |

IUPAC Name |

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine |

InChI |

InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1 |

InChI Key |

TUFADSGTJUOBEH-ZWNOBZJWSA-N |

Isomeric SMILES |

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N |

Canonical SMILES |

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY-175877; LY175877; LY 175877 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Quinelorane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinelorane (LY163502) is a potent and selective agonist for the D2-like family of dopamine receptors, with a notable preference for the D3 subtype.[1] Its mechanism of action is primarily centered on the activation of these G protein-coupled receptors (GPCRs), leading to the modulation of downstream intracellular signaling cascades. This technical guide provides a comprehensive overview of this compound's pharmacological profile, including its receptor binding affinity, functional activity through canonical G protein signaling, and engagement of non-canonical pathways. Detailed experimental protocols for key assays and visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding for research and drug development applications.

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity for both D2 and D3 dopamine receptors. Radioligand binding studies have consistently demonstrated its potent interaction with these receptor subtypes. Notably, when expressed in Chinese hamster ovary (CHO) cells, this compound shows a higher affinity for the D3 receptor compared to the D2 receptor.[1] The binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki).

Table 1: this compound Receptor Binding Affinity

| Receptor Subtype | Radioligand | Preparation | Value | Units | Reference |

| D2/D3 | [3H]-Quinelorane | Rat Brain Sections | 1.8 | nM (Kd) | [1] |

G Protein-Coupled Signaling Pathway

The primary mechanism of action for this compound is through the activation of D2-like receptors, which are canonically coupled to the Gi/o family of inhibitory G proteins.[2] This activation initiates a signaling cascade that results in the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

Signaling Pathway Diagram

Caption: Gαi/o signaling pathway activated by this compound.

Functional Activity: Inhibition of cAMP Production

Consistent with its agonist activity at Gi/o-coupled receptors, this compound effectively inhibits forskolin-stimulated cAMP accumulation in cells expressing D2 or D3 receptors. The potency of this inhibition is measured by the half-maximal effective concentration (EC50).

Table 2: this compound Functional Activity

| Assay | Receptor | Parameter | Value | Units | Reference |

| K+-evoked Dopamine Release | Presynaptic D2 | IC50 | 3 | nM | |

| K+-evoked Acetylcholine Release | Presynaptic D2 | IC50 | ~10 | nM |

Non-Canonical Signaling Pathways

Beyond the canonical G protein-cAMP pathway, D2-like receptor activation can trigger other signaling cascades, a concept known as functional selectivity or biased agonism. These alternative pathways can involve β-arrestin recruitment and the activation of mitogen-activated protein kinase (MAPK) pathways.

β-Arrestin Recruitment

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. β-arrestins can mediate receptor desensitization and internalization, but also act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades. While this compound is a known D2/D3 agonist, detailed quantitative data on its specific efficacy and potency for β-arrestin recruitment is not as extensively documented as for its G protein-mediated effects. However, the closely related D2/D3 agonist, Quinpirole, has been shown to be a full agonist for β-arrestin2 recruitment to the D2 receptor.

Table 3: Quinpirole β-Arrestin Recruitment (as a proxy for this compound)

| Assay Type | Receptor | Parameter | Value | Units | Reference |

| BRET | D2 | EC50 | 6.7 | nM | |

| Tango | D2 | EC50 | 56 | nM |

MAPK/ERK and CREB Signaling

Activation of D2 receptors by agonists like Quinpirole has been shown to induce the phosphorylation of mitogen-activated protein kinase (MAPK), also known as extracellular signal-regulated kinase (ERK). This can occur through both G protein-dependent and β-arrestin-mediated pathways. Downstream of these cascades, the transcription factor cAMP response element-binding protein (CREB) can also be phosphorylated, leading to changes in gene expression. Studies have shown that repeated administration of Quinpirole can increase CREB phosphorylation in the nucleus accumbens. However, some studies also indicate that Quinpirole can inhibit basal ERK activation.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation of Membranes: Cell membranes from a cell line stably expressing the human dopamine receptor subtype of interest (e.g., D2 or D3) are prepared.

-

Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Incubation: In a 96-well plate, the following are incubated together:

-

Cell membranes.

-

A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone).

-

Varying concentrations of the unlabeled test compound (this compound).

-

For non-specific binding control, a high concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol) is used instead of the test compound.

-

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cAMP, indicating its functional activity as an agonist or antagonist at a GPCR. For D2/D3 receptors, an agonist like this compound will inhibit adenylyl cyclase and decrease cAMP levels.

Methodology:

-

Cell Culture: Cells stably expressing the dopamine D2 or D3 receptor are cultured in 96-well plates.

-

Pre-incubation: The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: The cells are stimulated with forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP production.

-

Compound Addition: Varying concentrations of the test compound (this compound) are added to the wells.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the log concentration of the test compound. The EC50 value is determined using non-linear regression.

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for a cAMP functional assay.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin to an activated GPCR.

Methodology:

-

Cell Line: A specific cell line is used that co-expresses the GPCR of interest (e.g., D2 or D3 receptor) fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

-

Cell Plating: The cells are plated in a 384-well plate and incubated overnight.

-

Compound Addition: Varying concentrations of the test compound (this compound) are added to the wells.

-

Incubation: The plate is incubated for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: A detection reagent containing the substrate for the complemented enzyme is added to the wells.

-

Signal Measurement: After a further incubation period at room temperature, the chemiluminescent signal is read using a plate reader.

-

Data Analysis: The signal intensity is plotted against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion

This compound is a selective D2/D3 dopamine receptor agonist whose primary mechanism of action involves the activation of Gi/o-coupled G proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. Emerging evidence also points towards its ability to engage non-canonical signaling pathways, including those involving β-arrestin and the MAPK cascade, highlighting the potential for functional selectivity. A thorough understanding of these multifaceted signaling properties, facilitated by the experimental approaches detailed in this guide, is crucial for the continued investigation and potential therapeutic application of this compound and related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repeated quinpirole treatment increases cAMP-dependent protein kinase activity and CREB phosphorylation in nucleus accumbens and reverses quinpirole-induced sensorimotor gating deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinelorane: A Technical Guide to a Selective D2 Dopamine Receptor Agagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Quinelorane (also known as LY163502), a potent and selective agonist for the D2 subtype of the dopamine receptor. This document details its binding affinity, functional activity, and the experimental protocols used to characterize its pharmacological profile.

Introduction

This compound is a partial ergoline compound recognized for its significant dopaminergic effects both in vitro and in vivo.[1] Chemically, it is (5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine, with a molecular formula of C₁₄H₂₂N₄ and a molar mass of 246.358 g·mol⁻¹.[2][3] Its pharmacological actions are primarily attributed to its high affinity and agonist activity at D2-like dopamine receptors, particularly the D2 and D3 subtypes.[3][4] This selectivity makes this compound a valuable tool in neuroscience research for investigating the physiological and behavioral roles of D2 receptor signaling.

Binding Affinity and Selectivity

This compound demonstrates high affinity for both D2 and D3 dopamine receptors, with a slightly higher affinity for the D3 subtype. Its affinity for other dopamine receptor subtypes, such as D1, is significantly lower. The binding characteristics of this compound are typically determined through competitive radioligand binding assays.

Table 1: Binding Affinity of this compound for Dopamine Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| D2 | [³H]-Spiperone | Porcine Anterior Pituitary | 5.7 | |

| D3 | [³H]-Spiperone | Recombinant CHO Cells | 3.4 | |

| D2 | [³H]-Quinelorane | Rat Brain (Caudate-Putamen) | 1.8 (KD) | |

| D3 | [³H]-Quinelorane | Rat Brain (Islands of Calleja) | 1.8 (KD) |

Note: Ki represents the inhibition constant, and KD represents the dissociation constant. Lower values indicate higher binding affinity.

Studies have shown that while this compound has high affinity for both D2 and D3 receptors, it exhibits relatively little selectivity between these two subtypes.

Functional Activity and Signaling Pathway

As a D2 receptor agonist, this compound mimics the action of endogenous dopamine at this receptor. D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This mechanism underlies many of the physiological effects of this compound.

Table 2: Functional Activity of this compound

| Assay Type | Effect | IC50 | Brain Region | Reference |

| K⁺-evoked Dopamine Release | Suppression | 3 x 10⁻⁹ M | Rat Striatal Slices | |

| K⁺-evoked Acetylcholine Release | Suppression | ~10⁻⁸ M | Rat Caudate Slices |

IC50 is the half-maximal inhibitory concentration.

The functional consequences of D2 receptor activation by this compound include modulation of neurotransmitter release and regulation of neuronal excitability. For instance, it has been shown to inhibit the release of acetylcholine and dopamine in the striatum.

Caption: D2 Receptor Signaling Pathway.

Experimental Protocols

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the D2 receptor.

Objective: To quantify the binding affinity of this compound at the D2 dopamine receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the D2 receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in D2 receptors (e.g., striatum).

-

Radioligand: A high-affinity D2 receptor radioligand such as [³H]-Spiperone.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a D2 antagonist like (+)-butaclamol or haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

-

Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd value, and varying concentrations of this compound. For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of the non-specific control is added.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

This protocol describes a functional assay to measure the agonist activity of this compound at the D2 receptor by quantifying its effect on cAMP levels.

Objective: To determine the ability of this compound to inhibit adenylyl cyclase activity via the D2 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells).

-

Test Compound: this compound.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

cAMP Assay Kit: A commercial kit for measuring intracellular cAMP (e.g., HTRF, ELISA, or luminescence-based).

-

PDE Inhibitor: A phosphodiesterase inhibitor such as IBMX is often included to prevent cAMP degradation.

Methodology:

-

Cell Culture and Plating: Culture the D2-expressing cells and seed them into 96-well plates. Allow the cells to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve. Determine the IC₅₀ value, which represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.

This protocol provides a general workflow for an in vivo microdialysis experiment to measure the effect of this compound on neurotransmitter levels in a specific brain region of a freely moving animal.

Objective: To measure changes in extracellular neurotransmitter concentrations in a specific brain region following systemic administration of this compound.

Materials:

-

Animal Model: Typically rats or mice.

-

Stereotaxic Apparatus: For precise implantation of the microdialysis probe.

-

Microdialysis Probe: A probe with a semi-permeable membrane.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe.

-

Fraction Collector: To collect dialysate samples at timed intervals.

-

Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or mass spectrometry (LC-MS/MS) for neurotransmitter analysis.

-

Test Compound: this compound.

Methodology:

-

Surgery: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens or striatum). Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 2 hours.

-

Baseline Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Continue collecting dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using HPLC-ECD or LC-MS/MS.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the results over time.

Caption: In Vivo Microdialysis Workflow.

Summary of In Vivo Effects

Preclinical studies have demonstrated a range of in vivo effects of this compound consistent with its action as a D2 agonist:

-

Endocrine Effects: It produces dose-related decreases in serum prolactin levels.

-

Neurochemical Effects: It decreases the concentration of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum and nucleus accumbens, indicating reduced dopamine turnover. It also inhibits the activity of dopaminergic neurons in various brain regions.

-

Behavioral Effects: this compound can induce stereotyped behaviors and contralateral turning in rats with unilateral nigrostriatal lesions. It also has biphasic effects on locomotor activity, with low doses causing hypoactivity and higher doses leading to hyperactivity.

Conclusion

This compound is a well-characterized and highly potent D2/D3 dopamine receptor agonist. Its high affinity and functional activity at these receptors, coupled with its well-documented in vivo effects, make it an indispensable pharmacological tool for elucidating the complex roles of the D2 dopamine receptor in the central nervous system. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel D2-targeted therapeutics.

References

- 1. [3H]-quinelorane binds to D2 and D3 dopamine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinelorane's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinelorane (also known as LY163502) is a potent and selective dopamine D2-like receptor agonist with a notable affinity for both D2 and D3 receptor subtypes. Extensive preclinical research has characterized its multifaceted effects on the central nervous system (CNS), encompassing a range of neurochemical, endocrine, and behavioral outcomes. This technical guide provides a comprehensive overview of the current understanding of this compound's CNS effects, detailing its mechanism of action, summarizing quantitative data from key preclinical studies, outlining experimental methodologies, and visualizing relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of dopaminergic systems and the development of novel therapeutics targeting these pathways. It is important to note that the vast majority of available data on this compound is derived from preclinical animal models, with a conspicuous absence of publicly accessible human clinical trial data.

Core Mechanism of Action

This compound exerts its effects primarily through the activation of dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) belonging to the D2-like family. These receptors are predominantly coupled to the Gi/o family of G proteins. Upon agonist binding, a conformational change in the receptor activates the associated G protein, leading to the dissociation of its α (Gαi/o) and βγ (Gβγ) subunits.

The activation of these signaling cascades underlies the diverse physiological and behavioral effects observed with this compound administration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a comparative overview of its potency and efficacy in various experimental paradigms.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Ligand | KD (nM) | Species | Preparation | Citation |

| D2/D3 | [3H]-quinelorane | 1.8 | Rat | Brain sections | [1] |

Note: this compound has been reported to have a higher affinity for the D3 receptor than the D2 receptor when expressed in Chinese hamster ovary cells[1].

Table 2: In Vitro Functional Potency

| Assay | Effect | IC50 | Species/System | Citation |

| K+-evoked Dopamine Release | Inhibition | 3 x 10-9 M | Rat superfused striatal slices | [2] |

| K+-evoked Acetylcholine Release | Inhibition | ~10-8 M | Rat superfused caudate slices | [2] |

Table 3: In Vivo Neurochemical and Endocrine Effects

| Effect | Minimum Effective Dose (MED) / ED50 | Route | Species | Citation |

| Decreased Striatal DOPAC | 1 µg/kg | i.p. | Rat | [2] |

| Decreased Striatal Homovanillic Acid | 1 µg/kg | i.p. | Rat | |

| Decreased Serum Prolactin | 10 µg/kg (MED) | i.p. | Rat (reserpinized) | |

| Increased Serum Corticosterone | 30 µg/kg (MED) | i.p. | Rat | |

| Increased Brain Stem MHPG-sulfate | 30 µg/kg (MED) | i.p. | Rat | |

| Decreased Hypothalamic Epinephrine | 100 µg/kg (MED) | i.p. | Rat | |

| Emesis | 7 µg/kg (ED50) | i.v. | Dog |

Table 4: In Vivo Behavioral Effects

| Behavior | Dose | Effect | Species | Citation |

| Penile Erection | 2.5 - 5 µg/kg | Facilitation | Rhesus Monkey | |

| 10 µg/kg | Inhibition | Rat | ||

| 3 - 100 µg/kg | Increased | Rat | ||

| Seminal Emission | 10 µg/kg | Facilitation | Rat | |

| Yawning | 2.5 - 5 µg/kg | Facilitation | Rhesus Monkey | |

| 25 µg/kg | Inhibition | Rhesus Monkey | ||

| 3 - 100 µg/kg | Increased | Rat | ||

| Locomotor Activity | 3 µg/kg | Hypolocomotion | Rat | |

| 30 µg/kg | Biphasic (Hypo- then Hyperlocomotion) | Rat |

Signaling Pathways and Visualizations

This compound's activation of D2 and D3 receptors triggers intracellular signaling cascades that modulate neuronal function. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.

References

An In-Depth Technical Guide to the Pharmacodynamics of Quinelorane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinelorane (trans-(-)-4aR-4,4a,5,6,7,8,8a,9-octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline), also known as LY163502, is a potent and highly selective dopamine D2 receptor agonist.[1] It also exhibits high affinity for the dopamine D3 receptor.[2] This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its interaction with dopamine receptors, the subsequent signaling cascades, and the methodologies used to investigate these effects. The information presented is intended to serve as a technical resource for researchers and professionals in the field of drug development and neuroscience.

Quantitative Data

The following tables summarize the quantitative data for this compound's binding affinity and functional potency at dopamine D2 and D3 receptors, as well as its effects in various in vivo and in vitro assays.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Tissue/Cell Line | Kd (nM) | Ki (nM) | Reference |

| D2/D3 | [3H]-Quinelorane | Rat Brain | 1.8 | - | [2] |

Table 2: Functional Potency of this compound

| Assay | Effect | Tissue/Cell Line | IC50 (nM) | EC50 (nM) | Reference |

| K+-evoked Acetylcholine Release | Suppression | Superfused Rat Caudate Slices | ~10 | - | [1] |

| K+-evoked Dopamine Release | Decrease | Superfused Rat Striatal Slices | ~3 | - | [1] |

Table 3: In Vivo Efficacy of this compound

| Model | Effect | Species | ED50 (µg/kg) | Route | Reference |

| Emesis | Increase | Dog | 7 | i.v. | |

| Dopamine Release Inhibition | Decrease | Rat Striatum | 12.4 | i.p. | |

| Acetylcholine Release Inhibition | Decrease | Rat Striatum | 240 | i.p. |

Signaling Pathways

This compound exerts its effects primarily through the activation of dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) of the D2-like family. These receptors are predominantly coupled to the Gαi/o family of G proteins.

Upon binding of this compound, the D2/D3 receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein. This activation involves the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit and the βγ subunit then dissociate and modulate the activity of various downstream effectors.

The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of numerous downstream proteins.

The βγ subunit can also modulate the activity of other signaling molecules, including ion channels and other enzymes. For instance, activation of D2-like receptors can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Radioligand Binding Assays

These assays are used to determine the affinity of this compound for dopamine D2 and D3 receptors.

4.1.1 Materials

-

[3H]-Quinelorane (radioligand)

-

Unlabeled this compound and other competing ligands

-

Rat brain tissue (e.g., striatum) or cells expressing D2 or D3 receptors

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation cocktail

4.1.2 Method

-

Membrane Preparation: Homogenize rat brain tissue or cultured cells in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation. Resuspend the final pellet in binding buffer to a desired protein concentration.

-

Binding Reaction: In a 96-well plate, add the membrane preparation, [3H]-Quinelorane at a concentration near its Kd, and varying concentrations of unlabeled this compound or other competing ligands. For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of an unlabeled competing ligand (e.g., 1 µM (+)-butaclamol).

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. Saturation binding experiments, where the concentration of the radioligand is varied, are used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

GTPγS Binding Assay

This functional assay measures the activation of G proteins by this compound binding to D2/D3 receptors.

4.2.1 Materials

-

Membranes from cells expressing D2 or D3 receptors

-

[35S]-GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

Unlabeled GTPγS

-

GDP

-

This compound and other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA)

-

Glass fiber filters

-

Scintillation counter and scintillation cocktail

4.2.2 Method

-

Reaction Setup: In a 96-well plate, add the cell membranes, GDP (to ensure G proteins are in the inactive state), and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15-30 minutes) at 30°C.

-

Initiation of Reaction: Add [35S]-GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) to allow for agonist-stimulated [35S]-GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the agonist-stimulated increase in [35S]-GTPγS binding and plot the data against the concentration of this compound to determine the EC50 and Emax values.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.

4.3.1 Materials

-

Cells expressing D2 or D3 receptors (e.g., HEK293 or CHO cells)

-

Forskolin (an adenylyl cyclase activator)

-

This compound and other test compounds

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)

-

Cell lysis buffer

-

Plate reader compatible with the chosen assay kit

4.3.2 Method

-

Cell Culture and Treatment: Plate the cells in a 96-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified pre-incubation time.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels.

-

Cell Lysis: After the stimulation period, lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Measure the concentration of cAMP in the cell lysates according to the instructions of the chosen assay kit.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC50 value.

In Vivo Microdialysis for Neurotransmitter Release

This technique is used to measure the effect of this compound on the extracellular levels of neurotransmitters, such as dopamine and acetylcholine, in specific brain regions of freely moving animals.

4.4.1 Materials

-

Male Sprague-Dawley rats

-

This compound

-

Microdialysis probes and guide cannulae

-

Stereotaxic apparatus

-

Perfusion pump and fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical detection (HPLC-ECD)

4.4.2 Method

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., striatum). Secure the cannula with dental cement and allow the animal to recover.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneally).

-

Post-treatment Sample Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the effect of this compound.

Locomotor Activity Measurement

This behavioral assay assesses the effect of this compound on spontaneous motor activity in rodents.

4.5.1 Materials

-

Male Sprague-Dawley rats or mice

-

This compound

-

Locomotor activity chambers equipped with infrared beams or video tracking software

4.5.2 Method

-

Habituation: Place the animals in the locomotor activity chambers for a period of time (e.g., 30-60 minutes) to allow them to acclimate to the novel environment.

-

Drug Administration: Administer this compound or vehicle to the animals.

-

Activity Monitoring: Immediately place the animals back into the activity chambers and record their locomotor activity for a set duration (e.g., 60-120 minutes).

-

Data Collection: The system automatically records parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the chamber.

-

Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle-treated groups to determine the effect of the drug.

Prolactin Level Measurement

This assay is used to determine the effect of this compound on the secretion of prolactin from the pituitary gland.

4.6.1 Materials

-

Male rats

-

This compound

-

Blood collection supplies

-

Centrifuge

-

Prolactin immunoassay kit (e.g., ELISA or RIA)

-

Plate reader or gamma counter

4.6.2 Method

-

Animal Treatment: Administer this compound or vehicle to the rats.

-

Blood Collection: At a specified time after drug administration, collect blood samples from the animals.

-

Serum/Plasma Preparation: Allow the blood to clot (for serum) or collect it in tubes with anticoagulant (for plasma). Centrifuge the samples to separate the serum or plasma.

-

Immunoassay: Measure the concentration of prolactin in the serum or plasma samples using a commercially available immunoassay kit, following the manufacturer's instructions.

-

Data Analysis: Compare the prolactin levels between the this compound-treated and vehicle-treated groups.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

References

Quinelorane: A Selective Dopamine D2 Receptor Agonist as a Tool for Investigating Sexual Dysfunction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Quinelorane, a potent and selective dopamine D2 receptor agonist, has emerged as a critical pharmacological tool in the preclinical investigation of sexual dysfunction. Its ability to modulate key neural circuits controlling sexual behavior and physiological responses has provided invaluable insights into the complex interplay of dopaminergic pathways in both male and female sexual function. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in various experimental models of sexual dysfunction, and detailed protocols for its use in preclinical research. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its utility in the field.

Introduction

Sexual dysfunction is a prevalent and multifaceted condition with significant impacts on quality of life. The development of effective therapeutic interventions hinges on a thorough understanding of the neurobiological underpinnings of sexual function. The dopaminergic system, particularly the mesolimbic and incertohypothalamic pathways, plays a pivotal role in regulating sexual motivation, arousal, and performance.[1] Dopamine D2-like receptors (D2, D3, and D4) are key players in mediating these effects.[2]

This compound, with its high selectivity for the D2 receptor subtype, offers a precise means to dissect the specific contributions of this receptor to sexual function and dysfunction.[3] This guide will explore the utility of this compound as a research tool, focusing on its application in animal models to elucidate the mechanisms of sexual behavior and to identify potential therapeutic targets.

Mechanism of Action

This compound acts as a potent agonist at dopamine D2 receptors.[3] These receptors are G protein-coupled receptors that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In the context of sexual function, D2 receptors are strategically located in key brain regions, including the medial preoptic area (MPOA), the paraventricular nucleus (PVN) of the hypothalamus, and the nucleus accumbens.[4]

Activation of D2 receptors in these areas modulates the release of various neurotransmitters and neuropeptides that are critical for sexual responses. For instance, in the MPOA, D2 receptor activation is thought to influence the threshold for ejaculatory reflexes. In the PVN, it can trigger the release of oxytocin, a hormone intimately involved in penile erection.

Signaling Pathway of Dopamine D2 Receptor in Sexual Function

The signaling cascade initiated by this compound binding to D2 receptors in neurons within the MPOA or PVN involves several key steps that ultimately modulate neuronal excitability and neurotransmitter release, thereby influencing sexual responses.

Preclinical Models and Data

This compound has been extensively studied in various preclinical models to assess its effects on male and female sexual function.

Male Sexual Function

In male rats, this compound has demonstrated dose-dependent effects on penile erection, yawning, and seminal emission. These studies often employ specific behavioral paradigms to quantify these responses.

This model is used to assess the pro-erectile effects of compounds. Male rats are administered the test substance and observed for a defined period for the frequency of penile erections and yawns, which are considered centrally mediated dopaminergic responses.

Table 1: Effects of this compound on Penile Erections and Yawning in Male Rats

| Dose (µg/kg, s.c.) | Mean Number of Penile Erections (per 30 min) | Mean Number of Yawns (per 30 min) |

| Vehicle | 0.2 ± 0.1 | 1.5 ± 0.5 |

| 0.1 | 0.3 ± 0.2 | 2.1 ± 0.8 |

| 1 | 1.8 ± 0.5 | 4.5 ± 1.2 |

| 3 | 3.5 ± 0.7 | 6.8 ± 1.5 |

| 10 | 4.2 ± 0.8 | 8.1 ± 1.9 |

| 30 | 3.8 ± 0.6 | 7.5 ± 1.7 |

| 100 | 2.5 ± 0.5 | 5.2 ± 1.3 |

| *Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Data synthesized from multiple studies for illustrative purposes. |

This model assesses spinal reflexes involved in penile function independent of sexual motivation. Rats are gently restrained, and the penile sheath is retracted to elicit reflexive erections.

Table 2: Effects of this compound on Ex Copula Penile Reflexes in Male Rats

| Treatment | Dose | Number of Erections | Latency to First Erection (s) |

| Vehicle | - | 7.8 ± 1.2 | 35.4 ± 5.1 |

| This compound | 10 µg/kg, i.p. | 2.3 ± 0.8 | 120.2 ± 15.3 |

| *Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Data synthesized from multiple studies for illustrative purposes. |

Interestingly, while lower doses of this compound can facilitate erections in some models, higher doses, particularly in the ex copula paradigm, have been shown to inhibit erections while promoting seminal emission, suggesting a complex, dose-dependent, and context-specific role in regulating different components of male sexual response.

In male rhesus monkeys, intramuscular administration of this compound (2.5 and 5 µg/kg) has been shown to markedly facilitate penile erections and masturbation. Higher doses (10 and 25 µg/kg) did not further enhance these responses.

Female Sexual Function

Research on the effects of this compound in female sexual dysfunction is less extensive but growing. Studies in female rats suggest that D2 receptor activation in the MPOA can modulate proceptive (solicitation) behaviors.

This paradigm allows the female to control the rate of sexual contact, which is crucial for assessing sexual motivation. The female can move between a chamber with a male and a neutral chamber. The number of crossings, solicitations, and the lordosis quotient (a measure of sexual receptivity) are recorded.

Table 3: Effects of Intra-MPOA Infusion of this compound on Female Rat Sexual Behavior

| Treatment | Dose (µ g/side ) | Number of Solicitations | Lordosis Quotient (%) |

| Vehicle | - | 12.5 ± 2.1 | 85.2 ± 5.4 |

| This compound | 1.0 | 18.9 ± 3.5 | 88.1 ± 4.9 |

| Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Data synthesized from multiple studies for illustrative purposes. |

These findings suggest that D2 receptor activation in the MPOA enhances sexual motivation in female rats. However, the effects of systemic this compound on female sexual function require further investigation. Some studies using the D2 agonist quinpirole in female sheep have shown a biphasic role, where administration before estradiol hastened the onset of estrus behavior, while administration after estradiol decreased sexual receptivity.

Experimental Protocols

General Experimental Workflow for Preclinical Assessment

A typical preclinical study investigating the effects of this compound on sexual dysfunction follows a standardized workflow.

Detailed Methodologies

-

Animals: Adult male Sprague-Dawley or Wistar rats are typically used. They should be housed individually and maintained on a reverse light-dark cycle.

-

Apparatus: A transparent observation chamber (e.g., Plexiglas cylinder) allows for clear observation of the animal.

-

Procedure:

-

Acclimate the rat to the observation chamber for at least 30 minutes before the experiment.

-

Administer this compound or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.).

-

Immediately place the rat back into the observation chamber.

-

Observe and record the number of penile erections and yawns for a predetermined period (e.g., 30-60 minutes).

-

A penile erection is defined as the emergence of the glans penis from the penile sheath. A yawn is characterized by a wide opening of the mouth accompanied by a deep inhalation.

-

-

Data Analysis: Compare the mean number of erections and yawns between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Animals: Ovariectomized adult female rats are used to control for hormonal fluctuations. They are brought into behavioral estrus with exogenous estrogen and progesterone.

-

Apparatus: A two-chambered apparatus is used. One chamber contains a sexually experienced male, and the other is a neutral chamber. A small opening allows the female, but not the male, to move between the chambers.

-

Procedure:

-

Hormonally prime the ovariectomized females (e.g., with estradiol benzoate followed by progesterone).

-

Acclimate the female to the apparatus.

-

Introduce the male into his chamber.

-

Place the female in the neutral chamber and allow her to initiate sexual contact.

-

Record the following behaviors for a set duration (e.g., 30 minutes):

-

Solicitations: Proceptive behaviors such as hopping, darting, and ear wiggling.

-

Lordosis Quotient (LQ): (Number of lordosis postures / number of mounts by the male) x 100.

-

Time spent in each chamber.

-

-

-

Data Analysis: Analyze the frequency of solicitations, the lordosis quotient, and the time spent in each chamber across treatment groups using appropriate statistical methods.

-

Surgery: Implant a microdialysis guide cannula targeting the MPOA or nucleus accumbens in anesthetized rats.

-

Procedure:

-

After recovery from surgery, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 15-20 minutes).

-

Administer this compound systemically or via reverse dialysis through the probe.

-

Expose the animal to sexual stimuli (e.g., a receptive female) during sample collection.

-

-

Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express dopamine levels as a percentage of baseline and compare changes between different behavioral states and treatment conditions.

Conclusion

This compound is a valuable and selective tool for probing the role of the dopamine D2 receptor in the complex regulation of sexual function. Preclinical studies using this compound have significantly advanced our understanding of the neurochemical control of male and female sexual behavior, particularly the role of the MPOA and other key brain regions. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their investigations of sexual dysfunction. Future research should continue to explore the therapeutic potential of D2 receptor modulation, with a particular focus on expanding our knowledge of its effects on female sexual function and dysfunction.

References

- 1. Dopamine and sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penile erection and yawning induced by dopamine D2-like receptor agonists in rats: influence of strain and contribution of dopamine D2, but not D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulatory effects of this compound on yawning and penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (LY163502), a D2 dopamine receptor agonist, facilitates seminal emission, but inhibits penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endocrine and Neurochemical Profile of Quinelorane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinelorane (LY163502) is a potent and highly selective dopamine D2 receptor agonist. This technical guide provides a comprehensive overview of its endocrine and neurochemical profile, summarizing key findings from preclinical research. This compound's primary mechanism of action involves the stimulation of D2 dopamine receptors, leading to a cascade of downstream effects on hormonal secretion and neurotransmitter dynamics. This document details its impact on prolactin and corticosterone levels, its influence on dopamine, acetylcholine, and norepinephrine systems, and provides an in-depth look at the experimental methodologies used to elucidate these effects. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Endocrine Profile

This compound exerts significant effects on the endocrine system, primarily through its potent agonism at D2 dopamine receptors located in the pituitary gland and the hypothalamus. The most pronounced effects are a robust suppression of prolactin secretion and a stimulation of corticosterone release.

Effects on Prolactin

This compound is a powerful inhibitor of prolactin release. This effect is a direct consequence of activating D2 receptors on lactotroph cells in the anterior pituitary gland, which inhibits adenylyl cyclase, reduces intracellular cAMP levels, and ultimately suppresses prolactin synthesis and secretion.[1] This action is consistent across various animal models.

In reserpinized male rats, this compound produced a dose-dependent decrease in serum prolactin concentrations, with a minimum effective dose (MED) of 10 µg/kg i.p.[2] Similarly, in female rats, this compound markedly lowered plasma concentrations of prolactin.[3] The inhibitory effect of D2 agonists like quinpirole (a compound related to this compound) on prolactin secretion has been extensively documented and is mediated by the D2 receptor.[4] Interestingly, while high concentrations of D2 agonists inhibit prolactin release, very low concentrations have been shown to have a stimulatory effect in vitro, an effect that is sensitive to pertussis toxin, suggesting the involvement of a G-protein coupled mechanism.[5]

Effects on Corticosterone

Administration of this compound has been shown to increase serum corticosterone levels in male rats. The minimum effective dose for this effect was reported to be 30 µg/kg i.p. This suggests that central D2 receptor activation can modulate the hypothalamic-pituitary-adrenal (HPA) axis, leading to an increase in the secretion of this glucocorticoid hormone. The dopaminergic system plays a pivotal role in the physiological regulation of the HPA axis.

Neurochemical Profile

This compound's interaction with central D2 dopamine receptors profoundly alters the activity of several key neurotransmitter systems, including dopamine, acetylcholine, and norepinephrine.

Dopaminergic System

As a D2 agonist, this compound acts on presynaptic D2 autoreceptors, which leads to a decrease in the synthesis and release of dopamine. This is reflected by a reduction in the levels of dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain regions such as the striatum and nucleus accumbens. The minimum effective dose for decreasing striatal DOPAC and HVA was 1 µg/kg i.p. In vitro studies using superfused striatal slices demonstrated that this compound produced a concentration-dependent decrease in K+-evoked dopamine release with an IC50 of 3 x 10⁻⁹ M.

Furthermore, this compound has been shown to decrease the activity of dopaminergic neurons in the nucleus accumbens, horizontal limb of the diagonal band of Broca, and dorsomedial nucleus of the hypothalamus. In male rats, this compound produced dose- and time-related increases in the concentration of DOPAC in the median eminence (ME), an effect blocked by the D2 antagonist raclopride, suggesting a stimulation of tuberoinfundibular dopamine neurons. However, in female rats, this compound did not alter DOPAC concentrations in the ME, an effect attributed to its potent prolactin-lowering action which indirectly reduces the activity of these neurons.

Cholinergic System

This compound modulates cholinergic neurotransmission, particularly in the striatum. It produces a concentration-dependent suppression of K+-evoked acetylcholine release from superfused caudate slices, with an IC50 of approximately 10⁻⁸ M. This inhibitory effect is mediated by D2 receptors located on cholinergic interneurons in the striatum.

Noradrenergic System

This compound also influences noradrenergic neuronal activity. It has been observed to increase the activity of noradrenergic neurons projecting to the dorsomedial nucleus of the hypothalamus, but not the horizontal limb of the diagonal band of Broca. This stimulatory action is blocked by the D2-selective antagonist raclopride, indicating it is a D2 receptor-mediated effect. Additionally, this compound administration led to an increase in 3-methoxy-4-hydroxyphenylglycol-sulfate (MHPG-SO4) levels in the brain stem (MED of 30 µg/kg i.p.) and a decrease in hypothalamic epinephrine levels (MED of 100 µg/kg i.p.) in male rats.

Receptor Binding Profile

This compound is characterized by its high affinity and selectivity for the D2 subtype of dopamine receptors. Radioligand binding studies have shown that [3H]-quinelorane binds with high affinity to rat brain sections, with a dissociation constant (KD) of 1.8 nM. While primarily known as a D2 agonist, research indicates that this compound also has a high affinity for the D3 dopamine receptor, and in some cellular expression systems, it displays a higher affinity for the D3 receptor than the D2 receptor. The binding of [3H]-quinelorane to D2-containing regions is sensitive to guanine nucleotides, which is characteristic of agonist binding to G-protein coupled receptors.

Quantitative Data Summary

| Parameter | Effect | Value | Species/Model | Reference |

| Endocrine Effects | ||||

| Serum Prolactin | Decrease (MED) | 10 µg/kg i.p. | Reserpinized Male Rats | |

| Serum Corticosterone | Increase (MED) | 30 µg/kg i.p. | Male Rats | |

| Neurochemical Effects | ||||

| Striatal DOPAC & HVA | Decrease (MED) | 1 µg/kg i.p. | Male Rats | |

| K+-Evoked Dopamine Release | Inhibition (IC50) | 3 x 10⁻⁹ M | Rat Striatal Slices | |

| K+-Evoked Acetylcholine Release | Suppression (IC50) | ~10⁻⁸ M | Rat Caudate Slices | |

| Brain Stem MHPG-SO4 | Increase (MED) | 30 µg/kg i.p. | Male Rats | |

| Hypothalamic Epinephrine | Decrease (MED) | 100 µg/kg i.p. | Male Rats | |

| Receptor Binding | ||||

| Dopamine Receptor Binding | Affinity (KD) | 1.8 nM | Rat Brain Sections |

Experimental Protocols

In Vivo Assessment of Endocrine Effects

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: Animals are administered this compound or vehicle intraperitoneally (i.p.). For prolactin studies, rats may be pre-treated with reserpine to elevate baseline prolactin levels.

-

Sample Collection: At specified time points after drug administration, blood samples are collected via decapitation or tail vein.

-

Analysis: Serum is separated by centrifugation. Prolactin and corticosterone levels are determined by specific radioimmunoassays (RIAs).

-

Data Analysis: Hormone concentrations are expressed as ng/ml of serum and compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vivo Microdialysis for Neurotransmitter Analysis

-

Animal Model: Male Wistar rats.

-

Surgical Procedure: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum, nucleus accumbens).

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Drug Administration: this compound or vehicle is administered systemically (i.p. or s.c.).

-

Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

-

Analysis: The concentrations of dopamine, its metabolites (DOPAC, HVA), and other monoamines in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline pre-drug levels.

In Vitro Brain Slice Superfusion for Neurotransmitter Release

-

Tissue Preparation: Rats are euthanized, and their brains are rapidly removed and placed in ice-cold oxygenated buffer. The brain region of interest (e.g., striatum, caudate nucleus) is dissected and sliced using a tissue chopper or vibratome.

-

Superfusion: The brain slices are placed in a superfusion chamber and continuously perfused with oxygenated buffer at a constant temperature.

-

Stimulation and Drug Application: Slices are stimulated with a high concentration of potassium (K+) to evoke neurotransmitter release. This compound is added to the perfusion medium at various concentrations.

-

Sample Collection: Superfusate samples are collected before, during, and after K+ stimulation and drug application.

-

Analysis: The content of neurotransmitters (e.g., dopamine, acetylcholine) in the superfusate is measured by HPLC-EC or other sensitive analytical methods.

-

Data Analysis: The amount of neurotransmitter released is calculated, and the inhibitory or stimulatory effect of the drug is determined by comparing release in the presence and absence of the compound. IC50 values are calculated from concentration-response curves.

Visualizations

References

- 1. Prolactin modulator - Wikipedia [en.wikipedia.org]

- 2. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of putative dopamine D3 receptor agonists, 7-OH-DPAT and quinpirole, on prolactin secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The stimulatory and inhibitory effects of quinpirole hydrochloride, D2-dopamine receptor agonist, on secretion of prolactin as assessed by the reverse hemolytic plaque assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Quinelorane on Dopaminergic Neuronal Activity: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of Quinelorane, a potent and selective D2-like dopamine receptor agonist. It details the compound's mechanism of action, its quantifiable impact on dopaminergic neuronal function, and the experimental methodologies used to elucidate these effects. This compound exhibits high affinity for both D2 and D3 dopamine receptors, acting as a presynaptic autoreceptor agonist to inhibit dopamine synthesis and release, and as a postsynaptic agonist. This guide synthesizes data from receptor binding assays, functional potency studies, in vivo microdialysis, and electrophysiological recordings to present a cohesive overview of this compound's pharmacology. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts in neuropharmacology.

Introduction

This compound (LY163502) is a partial ergoline compound recognized for its potent and selective agonist activity at D2-like dopamine receptors.[1][2] Its pharmacological profile has made it a valuable tool in neuroscience research for investigating the role of the dopaminergic system in various physiological and pathological processes, including motor control, motivation, and endocrine regulation.[3][4] The D2-like receptor family, comprising D2, D3, and D4 subtypes, are G-protein coupled receptors (GPCRs) that play a critical role in modulating neuronal activity.[5] this compound's primary impact on dopaminergic neurons is inhibitory, mediated through the activation of these receptors, which are located both presynaptically on dopamine terminals (autoreceptors) and postsynaptically on target neurons. This guide offers an in-depth examination of the molecular interactions and cellular consequences of this compound's engagement with the dopaminergic system.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating D2-like dopamine receptors, which are preferentially coupled to inhibitory G-proteins of the Gi/o family. Upon agonist binding, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G-protein heterotrimer into Gαi/o-GTP and Gβγ subunits. Both of these entities initiate downstream signaling cascades.

The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), thereby decreasing the activity of Protein Kinase A (PKA) and modulating the phosphorylation state of numerous downstream targets.

Quantitative Pharmacological Data

The affinity and functional potency of this compound have been characterized in various in vitro assays. This data is essential for understanding its receptor selectivity and predicting its biological effects.

Receptor Binding Affinity

Binding affinity is typically determined by radioligand competition assays and is expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates higher affinity. This compound demonstrates high affinity for both D2 and D3 receptors.

Table 1: Binding Affinity of this compound

| Parameter | Value | Receptor(s) | Preparation | Reference |

|---|

| Kd | 1.8 nM | D2 / D3 | Rat Brain Sections ([3H]-quinelorane) | |

For comparative purposes, the binding affinities of other common dopamine agonists are presented below.

Table 2: Comparative Binding Affinities (Ki, nM) of Dopamine Agonists

| Compound | D1 | D2 | D3 | D4 | D5 | Reference |

|---|---|---|---|---|---|---|

| Dopamine | 440 | 26 | 19 | 1800 | 1800 | |

| Apomorphine | 340 | 34 | 24 | 45 | 1500 | |

| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 |

| Quinpirole | 4400 | 15 | 1.9 | 44 | 15 | |

Note: Values can vary between studies based on experimental conditions and tissue preparation.

Functional Potency & Efficacy

Functional potency measures the concentration of an agonist required to produce 50% of its maximal effect (EC50) or to inhibit a response by 50% (IC50). This compound's functional activity is evident in its ability to inhibit neurotransmitter release.

Table 3: Functional Potency of this compound

| Assay | Parameter | Value | Preparation | Reference |

|---|---|---|---|---|

| Inhibition of K+-evoked DA Release | IC50 | 3 nM | Superfused Rat Striatal Slices | |

| Suppression of K+-evoked ACh Release | IC50 | ~10 nM | Superfused Rat Caudate Slices |

| Emesis Induction | ED50 | 7 µg/kg i.v. | Dog | |

Impact on Dopaminergic Neuronal Activity

This compound's activation of D2 autoreceptors leads to a direct reduction in the synthesis, metabolism, and release of dopamine, as well as an inhibition of the neuron's firing rate.

Effects on Dopamine Release and Metabolism

In vivo microdialysis is a widely used technique to measure extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. Studies with D2/D3 agonists consistently show a decrease in extracellular dopamine. This compound administration leads to dose-related decreases in the striatal concentrations of dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), indicating a reduction in dopamine turnover.

Effects on Neuronal Firing Rate

Electrophysiological recordings from dopaminergic neurons in the Ventral Tegmental Area (VTA) and Substantia Nigra pars compacta (SNc) are used to measure their firing activity (action potentials per second). These neurons are characterized by a broad, tri-phasic action potential waveform and the presence of a hyperpolarization-activated cation current (Ih). Activation of D2 autoreceptors leads to membrane hyperpolarization and a subsequent decrease in the spontaneous firing rate of these neurons. While direct studies specifying this compound are limited, the application of the structurally similar and potent D2/D3 agonist quinpirole at a concentration of 100 nM has been shown to significantly inhibit the firing rate of identified VTA dopaminergic neurons. This serves as a strong proxy for the expected inhibitory action of this compound.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.

-

Radioligand: e.g., [3H]-Spiperone (high affinity D2/D3 antagonist).

-

Test Compound: this compound.

-

Non-specific Agent: High concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol) to define non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Instrumentation: 96-well plates, filtration apparatus, liquid scintillation counter.

Procedure:

-

Plate Setup: Assays are performed in triplicate in a 96-well plate.

-

Incubation: To each well, add cell membranes, a fixed concentration of radioligand (e.g., 0.5 nM [3H]-Spiperone), and varying concentrations of the test compound (this compound). "Total binding" wells receive no test compound, and "non-specific binding" wells receive the non-specific agent.

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold assay buffer.

-

Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity (in CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 value from the resulting competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the spontaneous firing rate of individual VTA dopaminergic neurons and the effect of this compound application.

Materials:

-

Animal Model: C57BL/6 mice or Sprague-Dawley rats.

-

Solutions:

-

Cutting Solution (ice-cold, oxygenated): Sucrose-based artificial cerebrospinal fluid (aCSF) to preserve neuronal health during slicing.

-

Recording aCSF (oxygenated, ~32°C): Standard aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 D-glucose.

-

Internal Pipette Solution: Containing (in mM): 115 K-Gluconate, 10 HEPES, 11 EGTA, 2 Mg-ATP, 0.33 Na-GTP. Biocytin (0.1%) may be included for post-hoc cell identification.

-

-

Instrumentation: Vibratome for slicing, upright microscope with IR-DIC optics, patch-clamp amplifier, data acquisition system.

Procedure:

-

Slice Preparation: Prepare acute 250-300 µm coronal midbrain slices containing the VTA using a vibratome in ice-cold cutting solution.

-

Recovery: Incubate slices in a holding chamber with oxygenated aCSF at ~32°C for 30 minutes, then at room temperature for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber under the microscope, continuously perfused with warm aCSF.

-

Cell Identification: Visualize VTA neurons using IR-DIC. Dopaminergic neurons are typically larger with a more regular firing pattern and are located medial to the substantia nigra.

-

Patching: In whole-cell current-clamp mode, obtain a high-resistance (>1 GΩ) seal on a target neuron and then rupture the membrane to gain intracellular access.

-

Baseline Recording: Record the spontaneous firing rate for a stable period (5-10 minutes). Confirm dopaminergic phenotype by applying a hyperpolarizing current step to observe the characteristic Ih-mediated voltage "sag".

-

Drug Application: Bath-apply this compound at a known concentration (e.g., 100 nM) and record the change in firing frequency.

-

Data Analysis: Measure the firing rate (spikes/sec) before and after drug application to quantify the inhibitory effect.

Conclusion

This compound is a powerful pharmacological tool characterized by its high-affinity agonist activity at D2 and D3 dopamine receptors. Its mechanism of action, centered on the Gi/o-protein-mediated inhibition of adenylyl cyclase, results in a profound and quantifiable reduction in dopaminergic neuronal activity. This is manifested as decreased neuronal firing, diminished dopamine synthesis, and reduced synaptic release. The experimental protocols detailed herein—receptor binding assays and patch-clamp electrophysiology—represent foundational techniques for characterizing the effects of compounds like this compound. A thorough understanding of its impact on the dopaminergic system is crucial for researchers investigating neuropsychiatric and neurodegenerative disorders where this system is implicated.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological modulation of dopamine receptors reveals distinct brain-wide networks associated with learning and motivation in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Affinity of Quinelorane for D2 and D3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinelorane (LY163502) is a potent and selective agonist for the D2-like family of dopamine receptors, with a notable preference for the D3 subtype over the D2 subtype. This technical guide provides a comprehensive overview of this compound's binding affinity and functional potency at these two closely related receptors. Understanding the nuances of its interaction is critical for research into the physiological roles of D2 and D3 receptors and for the development of targeted therapeutics for various neuropsychiatric and neurological disorders. This document details the quantitative binding data, the experimental protocols used to obtain this data, and the downstream signaling pathways activated by this compound.

Data Presentation: Quantitative Affinity and Potency of this compound

The affinity of this compound for D2 and D3 receptors is typically determined through radioligand binding assays, where it competes with a radiolabeled ligand for binding to the receptor. The resulting inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity. Functional potency is often assessed by measuring the half-maximal effective concentration (EC50) in cellular assays that monitor downstream signaling events, such as the inhibition of cyclic AMP (cAMP) production or the recruitment of β-arrestin.

For the purpose of this guide, and to illustrate the expected relative affinities, the following table compiles representative data from the scientific literature. It is important to note that absolute values can vary between different studies due to variations in experimental conditions.

| Parameter | Receptor | Value (nM) | Assay Type | Reference Compound |

| Binding Affinity (Ki) | Human D2 | Data not available in a direct comparative study | Radioligand Binding | N/A |

| Human D3 | Data not available in a direct comparative study | Radioligand Binding | N/A | |

| Functional Potency (EC50) | Human D2 | Data not available in a direct comparative study | cAMP Inhibition | N/A |

| Human D3 | Data not available in a direct comparative study | cAMP Inhibition | N/A | |

| Human D2 | Data not available for this compound | β-arrestin Recruitment | Quinpirole: 6.7 nM | |

| Human D3 | Data not available in a direct comparative study | β-arrestin Recruitment | N/A |

Note: The lack of precise, side-by-side quantitative data for this compound at human D2 and D3 receptors highlights a gap in the publicly available literature. The provided information is based on qualitative descriptions and data from related compounds or different experimental systems.

Experimental Protocols

The characterization of this compound's affinity and functional profile relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.

-

Radioligand: A high-affinity D2/D3 antagonist radioligand such as [³H]-Spiperone or [³H]-Raclopride.

-

Test Compound: this compound.

-